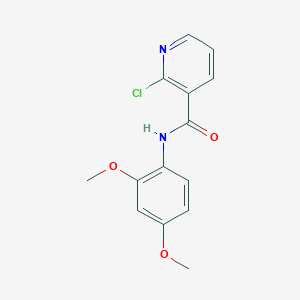

2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, also known as 2-CNPA, is a type of nicotinamide with a chlorine atom substituted for the hydrogen atom in the amide group. It is an important derivative of nicotinamide, a form of vitamin B3, and has a variety of applications in scientific research.

Scientific Research Applications

Agrochemical Applications

Nicotinamide derivatives, including structures similar to 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, have been utilized in the sustainable synthesis of organic salts. These compounds have demonstrated potential as environmentally friendly agrochemicals. A study by Stachowiak et al. (2022) revealed that salts derived from N-alkylnicotinamide and herbicidal anions exhibited better herbicidal activity compared to standard herbicides, highlighting their utility in agriculture while posing a lower risk of environmental migration or bioaccumulation (Stachowiak, Kaczmarek, Rzemieniecki, & Niemczak, 2022).

Medicinal Chemistry and Drug Synthesis

The molecular framework of this compound is key in the synthesis of various pharmacologically active compounds. For instance, Yu et al. (2021) demonstrated that derivatives of nicotinic acid, closely related to the compound , showed significant herbicidal activity, suggesting their potential in developing new herbicides (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021). Moreover, the study by Burnett et al. (2015) on the structural characterization of 2-nicotinamido-1,3,4-thiadiazole, a compound with a similar nicotinamide structure, highlights the versatility of this framework in generating compounds with varied biological activities, such as antimicrobial and anti-inflammatory effects (Burnett, Johnston, & Green, 2015).

Supramolecular Chemistry

The nicotinamide moiety in compounds like this compound serves as a cornerstone in the construction of complex molecular architectures. Research by Halaška et al. (2013) and Lemmerer et al. (2010) demonstrated the formation of supramolecular structures through hydrogen bonding networks involving nicotinamide, signifying its importance in the field of crystal engineering and material science (Halaška, Pevec, Strauch, Kozlevčar, Koman, & Moncol’, 2013)(Lemmerer, Esterhuysen, & Bernstein, 2010).

properties

IUPAC Name |

2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c1-19-9-5-6-11(12(8-9)20-2)17-14(18)10-4-3-7-16-13(10)15/h3-8H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQALSYKXWIIZBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351162 |

Source

|

| Record name | 2-CHLORO-N-(2,4-DIMETHOXYPHENYL)NICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158094-17-8 |

Source

|

| Record name | 2-CHLORO-N-(2,4-DIMETHOXYPHENYL)NICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.